molecular formula C7H11N2O5P B13955717 6-Methoxypyrimidin-4-yl dimethyl phosphate CAS No. 74460-04-1

6-Methoxypyrimidin-4-yl dimethyl phosphate

Cat. No.: B13955717
CAS No.: 74460-04-1
M. Wt: 234.15 g/mol
InChI Key: HNWVOOOAPNORNX-UHFFFAOYSA-N
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Description

6-Methoxypyrimidin-4-yl dimethyl phosphate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are widely found in nature, including in DNA and RNA. The methoxy group at the 6-position and the dimethyl phosphate group at the 4-position make this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxypyrimidin-4-yl dimethyl phosphate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Methoxypyrimidin-4-yl dimethyl phosphate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride

    Substitution: Amines, thiols, methanol

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of dihydropyrimidine derivatives

    Substitution: Formation of substituted pyrimidine derivatives

Mechanism of Action

The mechanism of action of 6-Methoxypyrimidin-4-yl dimethyl phosphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit DNA synthesis by interacting with DNA polymerase or other enzymes involved in nucleotide metabolism . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxypyrimidin-4-yl dimethyl phosphate is unique due to the presence of both a methoxy group and a dimethyl phosphate group on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

74460-04-1

Molecular Formula

C7H11N2O5P

Molecular Weight

234.15 g/mol

IUPAC Name

(6-methoxypyrimidin-4-yl) dimethyl phosphate

InChI

InChI=1S/C7H11N2O5P/c1-11-6-4-7(9-5-8-6)14-15(10,12-2)13-3/h4-5H,1-3H3

InChI Key

HNWVOOOAPNORNX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=N1)OP(=O)(OC)OC

Origin of Product

United States

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